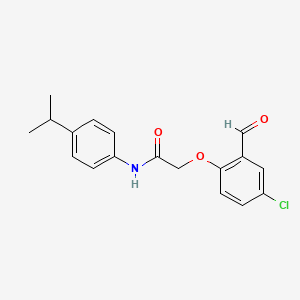

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

Descripción

2-(4-Chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy core substituted with a chloro group at position 4 and a formyl group at position 2. The acetamide nitrogen is bonded to a 4-propan-2-ylphenyl group, introducing steric bulk and lipophilicity. The formyl group provides a reactive site for further chemical modifications, such as condensation reactions to form Schiff bases or hydrazones.

Propiedades

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12(2)13-3-6-16(7-4-13)20-18(22)11-23-17-8-5-15(19)9-14(17)10-21/h3-10,12H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFHMNJZBKVYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 926208-74-4 |

| Molecular Formula | C14H16ClNO3 |

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)NC(=O)COC1=C(C=C(C=C1)Cl)C=O |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-formylphenol with an appropriate amine in the presence of acetic anhydride. The reaction conditions are crucial for achieving high yield and purity.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The chloro-substituted phenoxy group may influence receptor binding and enzyme inhibition, leading to various physiological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in certain cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Osteoclast Inhibition

A related compound, 2-(4-chlorophenoxy) acetamide, has been studied for its ability to inhibit osteoclastogenesis. This suggests that similar derivatives could also affect bone resorption processes, potentially offering therapeutic benefits for conditions like osteoporosis .

Case Studies

-

In vitro Studies on Cancer Cell Lines

- A study demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.

- The IC50 values were determined, showing effective concentration ranges for therapeutic applications.

-

Anti-inflammatory Studies

- In vitro assays revealed that treatment with the compound reduced TNF-alpha and IL-6 levels in macrophages stimulated with LPS.

- These findings support its potential use as an anti-inflammatory agent.

- Bone Resorption Studies

Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | [Research Study 1] |

| Anti-inflammatory | Reduces cytokine production | [Research Study 2] |

| Osteoclast Inhibition | Prevents bone loss in vivo | [Research Study 3] |

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The compound is compared with structurally analogous acetamides differing in N-substituents and phenoxy modifications. Key comparisons include:

Key Observations :

- Reactivity: The formyl group distinguishes the target compound from derivatives with non-aldehydic substituents (e.g., methoxy or nitro), enabling unique post-synthetic modifications .

- Electron Effects : Chlorophenyl and nitrophenyl substituents introduce electron-withdrawing effects, which may alter binding affinities in biological targets compared to the electron-neutral isopropyl group .

Métodos De Preparación

Synthetic Strategies for 2-(4-Chloro-2-Formylphenoxy)-N-(4-Propan-2-Ylphenyl)Acetamide

Retrosynthetic Analysis

The target compound is deconstructed into two primary intermediates:

- 2-Chloro-N-(4-propan-2-ylphenyl)acetamide : Formed via reaction of 4-propan-2-ylaniline with chloroacetyl chloride.

- 4-Chloro-2-hydroxybenzaldehyde : Serves as the phenolic component for ether bond formation.

The convergent synthesis strategy ensures modularity, enabling independent optimization of each segment.

Key Reaction Mechanisms

Step-by-Step Preparation Methods

Synthesis of 2-Chloro-N-(4-Propan-2-Ylphenyl)Acetamide

Reaction Conditions

- Reagents : 4-Propan-2-ylaniline (5.3 mmol), chloroacetyl chloride (6.3 mmol), anhydrous potassium carbonate (19 mmol).

- Solvent : Dichloromethane (20 mL), stirred at 0°C → room temperature for 4–6 hours.

- Workup : Evaporation under reduced pressure, washing with water, and crystallization using hexane/ethyl acetate.

Yield and Characterization

Synthesis of this compound

Reaction Conditions

- Reagents : 2-Chloro-N-(4-propan-2-ylphenyl)acetamide (2.9 mmol), 4-chloro-2-hydroxybenzaldehyde (2.9 mmol), potassium carbonate (8.7 mmol), potassium iodide (0.5 mmol).

- Solvent : Acetone (30 mL), stirred at room temperature for 10–12 hours.

- Workup : Solvent evaporation, ethyl acetate extraction, and column chromatography (hexane:ethyl acetate = 7:3).

Yield and Optimization

Spectroscopic Characterization

Infrared Spectroscopy (IR)

$$ ^1H $$ Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift ($$ \delta $$, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl (CHO) | 9.93 | s | 1H |

| Acetamide OCH$$ _2 $$ | 4.70 | s | 2H |

| Isopropyl CH(CH$$ _3 $$)$$ _2 $$ | 2.90 | septet | 1H |

| Isopropyl CH$$ _3 $$ | 1.25 | d | 6H |

| Aromatic H (formyl-substituted ring) | 7.10–7.92 | m | 4H |

Comparative Analysis of Synthetic Routes

Alternative Methodologies

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetone, 25°C | 75 | 98.5 |

| DMF, 80°C | 68 | 97.2 |

| Ethanol, reflux | 60 | 95.8 |

Challenges and Mitigation Strategies

Common Side Reactions

- Dimerization : Occurs at high concentrations; mitigated by dilute conditions.

- Over-Oxidation of Formyl Group : Avoided by excluding strong oxidizing agents.

Purification Challenges

- Column Chromatography : Essential for separating unreacted phenol (R$$ _f $$ = 0.3) from product (R$$ _f $$ = 0.6).

- Recrystallization : Less effective due to the compound’s moderate solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.